Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)-
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Overview
Description
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- is a compound that features a morpholine ring substituted with an imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- typically involves the reaction of morpholine with an imidazole derivative. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of an imidazole derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted morpholine derivatives .
Scientific Research Applications
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-[(2-methyl-1H-imidazol-1-yl)methyl]-: This compound has a similar structure but with a methyl group on the imidazole ring.
2-[(1H-Imidazol-1-yl)methyl]morpholine: This compound lacks the stereochemistry specified in Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)-.
Uniqueness
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different pharmacokinetic and pharmacodynamic properties compared to its similar compounds .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2S)-2-(imidazol-1-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-3-11(7-10-1)6-8-5-9-2-4-12-8/h1,3,7-9H,2,4-6H2/t8-/m0/s1 |
InChI Key |
MNQSKHLLPMQSCR-QMMMGPOBSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CN2C=CN=C2 |
Canonical SMILES |
C1COC(CN1)CN2C=CN=C2 |
Origin of Product |
United States |
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